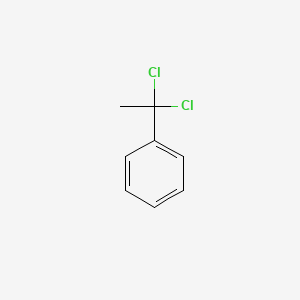
Benzene, (1,1-dichloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (1,1-dichloroethyl)-, also known as 1,1-dichloroethylbenzene, is an organic compound with the molecular formula C8H8Cl2. It is a derivative of benzene where one of the hydrogen atoms is replaced by a 1,1-dichloroethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzene, (1,1-dichloroethyl)- can be synthesized through the chlorination of ethylbenzene. The reaction involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is typically carried out at a temperature range of 50-100°C. The chlorination process results in the substitution of hydrogen atoms in the ethyl group with chlorine atoms, forming 1,1-dichloroethylbenzene.
Industrial Production Methods
In an industrial setting, the production of benzene, (1,1-dichloroethyl)- follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: Benzene, (1,1-dichloroethyl)- can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid).
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction Reactions: Reduction of benzene, (1,1-dichloroethyl)- can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include halogenated or nitrated derivatives of benzene.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include ethylbenzene or other reduced derivatives.
Applications De Recherche Scientifique
Benzene, (1,1-dichloroethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is conducted to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzene, (1,1-dichloroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to various biological effects. The pathways involved include oxidative stress, DNA damage, and disruption of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (1,2-dichloroethyl)-: This compound has a similar structure but with chlorine atoms at different positions.
Ethylbenzene: A precursor in the synthesis of benzene, (1,1-dichloroethyl)-.
Chlorobenzene: A simpler chlorinated derivative of benzene.
Uniqueness
Benzene, (1,1-dichloroethyl)- is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other chemicals. This unique structure makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
3141-41-1 |
|---|---|
Formule moléculaire |
C8H8Cl2 |
Poids moléculaire |
175.05 g/mol |
Nom IUPAC |
1,1-dichloroethylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 |
Clé InChI |
YCWQUKYGSPNNCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


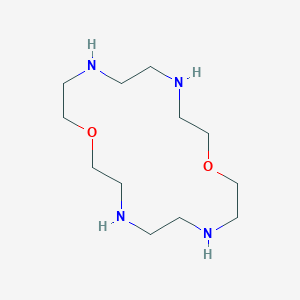

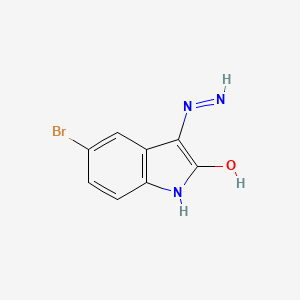
![1-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-hydroxy-ethanone](/img/structure/B14752470.png)

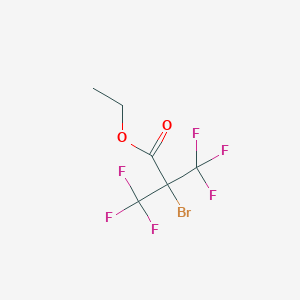
![1,3-Dimethylbicyclo[1.1.0]butane](/img/structure/B14752498.png)
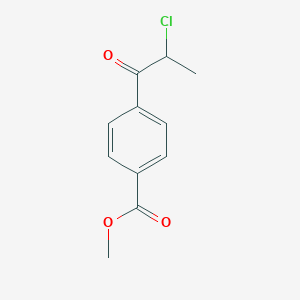
![1,6-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14752523.png)
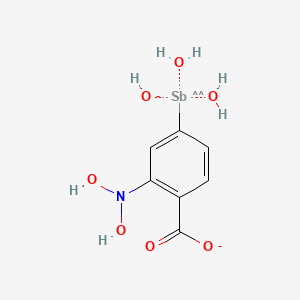
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B14752543.png)
![2-Butyl-8-chloro-6-phenyl-1h-pyrazolo[1,2-a]cinnoline-1,3(2h)-dione](/img/structure/B14752546.png)
![1,1,1-Trifluoro-N-(3aS,8aS)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine-6-yl)methanesulfonamide](/img/structure/B14752550.png)
![tricyclo[5.2.1.02,6]decan-8-amine;2,4,6-trinitrophenol](/img/structure/B14752556.png)
